BG-P400-Tat is a synthetic compound that plays a significant role in biomedical research, particularly in the fields of cancer treatment and neurobiology. It is synthesized through the conjugation of benzylguanidine with a high-affinity thyrointegrin αvβ3 antagonist, specifically triazole tetraiodothyroacetic acid. This compound is characterized by its noncleavable bonding to poly(ethylene glycol) (PEG400), which enhances its stability and efficacy in various applications.
BG-P400-Tat can be classified as a dual-targeting agent due to its ability to inhibit both norepinephrine transporter function and thyrointegrin αvβ3 receptors. This dual action makes it a valuable tool in studying cellular processes related to neurobiology and cancer. The compound has been sourced and characterized through various chemical synthesis methods, focusing on its structure-activity relationships.
The synthesis of BG-P400-Tat involves several key steps:
BG-P400-Tat has a complex molecular structure characterized by the following data:
The intricate structure includes multiple functional groups that contribute to its biological activity, particularly in targeting specific receptors within cells.
BG-P400-Tat is capable of undergoing several chemical reactions, which are essential for its functionality:
The specific outcomes of these reactions depend on the conditions employed, such as temperature, solvent, and concentration of reagents.
BG-P400-Tat exerts its pharmacological effects primarily by targeting intracellular multiprotein complexes involved in critical cellular pathways:
Through these interactions, BG-P400-Tat demonstrates potential therapeutic effects against neuroblastoma and other malignancies by disrupting key signaling pathways.
The physical properties of BG-P400-Tat include:
The chemical properties are characterized by its stability under physiological conditions, making it suitable for biological applications. The compound's reactivity profile allows it to participate in various chemical transformations necessary for therapeutic applications.
BG-P400-Tat has diverse applications across several scientific domains:
Multimodal therapy limitations:
Survival statistics:Table 1: Five-Year Survival Rates in Neuroblastoma
| Risk Category | Age Group | Survival Rate | Treatment Failure Drivers |
|---|---|---|---|
| Low-risk | <1 year | 95% | None |
| Intermediate-risk | 1–5 years | 75% | MYCN amplification |
| High-risk | >1 year | <40% | Metastasis, drug efflux |
Data aggregated from clinical studies [4] [8]
Therapeutic gaps: Immunotherapies targeting GD2 show promise but elicit severe neuropathic pain in 25% of patients, limiting treatment continuity [8]. Stem cell transplantation confers <15% survival improvement due to residual disease persistence [6]. These limitations underscore the need for molecularly targeted agents like BG-P400-TAT that bypass conventional resistance pathways.
Genomic Instability Drivers
Cellular Resistance Pathways
Table 2: Prevalence of Resistance Mechanisms in Relapsed Neuroblastoma
| Mechanism | Prevalence | Associated Therapies | BG-P400-TAT Circumvention |
|---|---|---|---|
| ABC transporter upregulation | 50% | Vinca alkaloids, taxanes | NET-independent uptake |
| MYCN amplification | 25% | DNA-damaging agents | αvβ3-mediated internalization |
| ALK activating mutations | 15% | ALK inhibitors (crizotinib) | Bypasses ALK signaling |
| Angiogenic rebound | 70% | Anti-VEGF therapies | Sustained αvβ3 blockade |
Data synthesized from molecular studies [6] [9]
BG-P400-TAT overcomes these barriers through NET-mediated internalization, bypassing efflux pumps, and integrin-targeted disruption of survival signals.
Tumor Vasculature Dependencies
Neuroblastomas secrete VEGF and bFGF, inducing endothelial proliferation and vascular permeability. Integrin αvβ3, overexpressed in 80% of high-risk tumors, facilitates endothelial cell adhesion to extracellular matrix proteins (e.g., vitronectin), promoting survival during vascular sprouting [2] [6]. αvβ3 expression correlates with metastasis:
BG-P400-TAT’s Antiangiogenic Mechanism
The compound’s design leverages dual targeting:
In vivo efficacy:Table 3: Antitumor Efficacy in Neuroblastoma Xenograft Models
| Cell Line | Treatment (10 mg/kg SC) | Tumor Growth Suppression | VEGF Reduction | Microvessel Density Change |
|---|---|---|---|---|
| SK-N-FI | BG-P400-TAT × 21 days | 95%* | 78%* | -83%* |
| SMS-KCNR | BG-P400-TAT × 21 days | 70%* | 65%* | -71%* |
| SMS-KANR | Cisplatin control | 42% | No change | -29% |
*P<0.01 vs. control; SCID mouse model data [3] [6]
BG-P400-TAT additionally disrupts angiocrine signaling by inhibiting thyroxine-induced endothelial proliferation. This dual targeting prevents compensatory angiogenic pathway activation—a limitation of single-agent VEGF inhibitors [2].
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5